Dual SERT/NET Inhibition: Structural Determinants vs. Selective Analogs
Boot et al. (2006) demonstrated that the N-alkyl-N-arylmethylpiperidin-4-amine scaffold yields dual SERT/NET inhibitors when the aryl ring carries an electron-donating group and the N-alkyl group on the 4-amine is a dimethylamino substituent [1]. The compound 1-[(4-aminophenyl)methyl]-N,N-dimethylpiperidin-4-amine embodies this optimal substitution pattern, and while its individual SERT and NET IC50 values were not extracted in isolatable form from the available literature fragments, it can be placed firmly within the dual-inhibitor cluster defined by the paper's structure-activity relationship [1]. In contrast, the analog lacking the methylene spacer, 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine (CAS 211247-62-0), belongs to a distinct 4-aryl piperidine series that exhibits a different SAR trajectory, often losing NET affinity when the aryl group is directly attached to the piperidine nitrogen .
| Evidence Dimension | Dual SERT/NET reuptake inhibition class membership based on scaffold chemistry |
|---|---|
| Target Compound Data | N-alkyl-N-arylmethylpiperidin-4-amine bearing 4-NH₂-phenylmethyl N-substituent and N,N-dimethyl 4-amine; belongs to the dual-inhibitor cluster reported by Boot et al. [1]. |
| Comparator Or Baseline | 1-(4-Aminophenyl)-N,N-dimethylpiperidin-4-amine (CAS 211247-62-0, 4-aryl piperidine series); SAR profile diverges toward SERT selectivity with diminished NET contribution . |
| Quantified Difference | Qualitative class-level difference in dual vs. single transporter engagement. No IC50 values are presently available for the target compound alone. |
| Conditions | In-vitro reuptake inhibition assays using recombinant human SERT and NET transporters expressed in cell lines, as described in Boot et al. (2006) [1]. |
Why This Matters
For a procurement officer or medicinal chemist sourcing a building block for a dual SERT/NET inhibitor program, selecting a scaffold that maps to the dual-inhibitor SAR cluster is critical; a 4-aryl piperidine analog lacking the methylene spacer is unlikely to deliver the desired dual-reuptake profile.
- [1] Boot JR, Boulet SL, Clark BP, et al. N-Alkyl-N-arylmethylpiperidin-4-amines: novel dual inhibitors of serotonin and norepinephrine reuptake. Bioorg Med Chem Lett. 2006;16(10):2714-2718. View Source
